molecular formula C18H18F2N2O3S B2416470 2,4-difluoro-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide CAS No. 941954-69-4

2,4-difluoro-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

Cat. No.: B2416470
CAS No.: 941954-69-4
M. Wt: 380.41
InChI Key: YQVCJPZVCHVVKK-UHFFFAOYSA-N
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Description

2,4-Difluoro-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a quinoline moiety, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring. The sulfonamide group is known for its significant biological activity, making this compound of interest in various fields such as medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-difluoro-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an isatin derivative with a ketone under acidic conditions.

    Introduction of the Propyl Group: The propyl group can be introduced via alkylation using a suitable propyl halide in the presence of a base such as potassium carbonate.

    Sulfonamide Formation: The final step involves the reaction of the quinoline derivative with 2,4-difluorobenzenesulfonyl chloride in the presence of a base like triethylamine to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline moiety, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the quinoline ring, potentially converting it to a hydroxyl group.

    Substitution: The difluoro groups on the benzene ring can participate in nucleophilic aromatic substitution reactions, where they can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluorine atoms.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Hydroxyquinoline derivatives.

    Substitution: Various substituted benzenesulfonamide derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, sulfonamide derivatives are known for their antibacterial properties. This compound could be investigated for its potential as an antibacterial agent, particularly against resistant strains of bacteria.

Medicine

In medicinal chemistry, the compound’s structure suggests potential applications as a drug candidate. The quinoline moiety is a common pharmacophore in many therapeutic agents, including antimalarials and anticancer drugs.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings that require the unique chemical characteristics of sulfonamides.

Mechanism of Action

The mechanism of action of 2,4-difluoro-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide would depend on its specific application. In the context of antibacterial activity, sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This inhibition leads to a decrease in folic acid production, which is essential for bacterial growth and replication.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simple sulfonamide with antibacterial properties.

    Sulfamethoxazole: A sulfonamide used in combination with trimethoprim for its antibacterial effects.

    Quinoline Derivatives: Compounds like chloroquine and hydroxychloroquine, which are used as antimalarials.

Uniqueness

What sets 2,4-difluoro-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide apart is the combination of the quinoline and sulfonamide moieties, along with the presence of difluoro groups. This unique structure could confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.

Properties

IUPAC Name

2,4-difluoro-N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F2N2O3S/c1-2-9-22-16-6-5-14(10-12(16)3-8-18(22)23)21-26(24,25)17-7-4-13(19)11-15(17)20/h4-7,10-11,21H,2-3,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQVCJPZVCHVVKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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